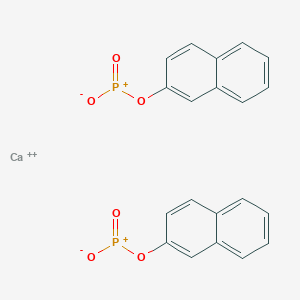
calcium;naphthalen-2-yloxy-oxido-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium is a chemical compound with the CAS number 206443-08-5 . This compound is characterized by its unique structure, which includes a calcium ion coordinated with a naphthalen-2-yloxy group and an oxido-oxophosphanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;naphthalen-2-yloxy-oxido-oxophosphanium typically involves the reaction of naphthalen-2-ol with a phosphorus oxychloride derivative in the presence of a calcium salt. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy-oxido-oxophosphanium derivatives with additional oxygen atoms, while reduction may produce simpler phosphorus-containing compounds .
Scientific Research Applications
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of calcium;naphthalen-2-yloxy-oxido-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yloxy-oxido-oxophosphanium: A similar compound without the calcium ion.
1,2,3-Triazoles Derived from Naphthols: These compounds share the naphthalen-2-yloxy group but have different functional groups attached.
Carboxylic Acids and Esters Attached to Naphthalene: These compounds have similar structural features but differ in their functional groups and chemical properties.
Uniqueness
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium is unique due to the presence of the calcium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where calcium coordination is essential .
Properties
CAS No. |
206443-08-5 |
|---|---|
Molecular Formula |
C20H14CaO6P2+2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
calcium;naphthalen-2-yloxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C10H7O3P.Ca/c2*11-14(12)13-10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H;/q;;+2 |
InChI Key |
BYWWGWUNYGIQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O[P+](=O)[O-].C1=CC=C2C=C(C=CC2=C1)O[P+](=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















